N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide
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Overview
Description
N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety linked to a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide typically involves the condensation of 2-aminobenzothiazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of nitro or halogen groups onto the benzothiazole ring.
Scientific Research Applications
N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science:
Mechanism of Action
The mechanism of action of N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide
- N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
Uniqueness
N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(15-8-1-3-10-17(15)23(25)26)21-14-7-5-6-13(12-14)20-22-16-9-2-4-11-18(16)27-20/h1-12H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIMCWAYWLNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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